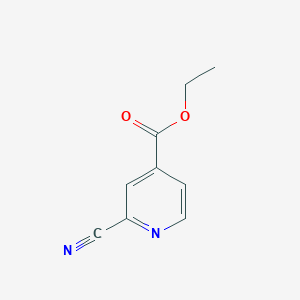

Ethyl 2-cyanoisonicotinate

Übersicht

Beschreibung

Ethyl 2-cyanoisonicotinate is a compound of interest in various fields of chemistry and materials science due to its versatile chemical structure, which allows for a wide range of chemical reactions and properties. This report delves into its synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analysis.

Synthesis Analysis

The synthesis of ethyl 2-cyanoisonicotinate involves several steps, highlighting the complexity and precision required in chemical synthesis. A notable example is the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, which showcases the detailed approach in creating structurally similar compounds. This process is characterized by X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC–MS) analysis, element analysis, and nuclear magnetic resonance (NMR) spectroscopy, proposing a reaction mechanism for the synthesis (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of ethyl 2-cyanoisonicotinate derivatives provides insight into the compound's configuration and interaction potential. For example, a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was analyzed using 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. The analysis employed density functional theory (DFT) calculations, confirming the molecule's structure and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 2-cyanoisonicotinate participates in various chemical reactions, demonstrating its reactivity and the formation of complex molecules. An effective approach to synthesizing ethyl 2-((alkylamino)(cyano)methyl) acrylates illustrates the compound's versatility in chemical synthesis and potential for creating bioactive molecules (Arfaoui & Amri, 2009).

Physical Properties Analysis

The physical properties of ethyl 2-cyanoisonicotinate derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, for instance, reveals the molecule's stacking in layers, indicating no significant intermolecular interactions, which could influence solubility and melting points (Boukhedena et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties of ethyl 2-cyanoisonicotinate, including reactivity, stability, and interaction with other molecules, is essential for its application in synthesis and material science. The experimental and theoretical study on a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate highlights its strong electrophile nature and potential for forming various heterocyclic compounds (Rawat & Singh, 2015).

Wissenschaftliche Forschungsanwendungen

Biocompatibility and Tissue Adhesion :

- Ethyl 2-cyanoacrylate has been explored for its biocompatibility and effectiveness in tissue repair and controlling hemorrhage in vascular, myocardial, and pulmonary surgery. It doesn't show significant histopathological differences compared to conventional sutures (Kaplan et al., 2004).

- It is also biocompatible with human osteoblast cell cultures, suggesting potential use in bone graft fixation (de Melo et al., 2013).

Dental Applications :

- Ethyl and isobutyl 2-cyanoacrylates provide strong, durable bonds to human enamel and dentin, suggesting their application in dental adhesives (Beech, 1972).

Insecticidal Properties :

- N-cyano 2-(substituted amino)ethyl methyl sulfoximine derivatives, a new chemical family of neonicotinoids, show moderate insecticidal activities against Myzus persicae (Yu et al., 2008).

Chemical Synthesis and Analysis :

- Studies have synthesized novel compounds with cyanoacrylate structures, expanding the understanding of reaction mechanisms in organic chemistry (Zhou et al., 2008).

- Research into the geometry of isomers in related compounds aids in the assignment of their chemical properties (Giralt et al., 1975).

Antioxidant and Anti-inflammatory Properties :

- Ethyl 2-(2-cyano-3- (substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit promising antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).

Potential Risks and Complications :

- Ethyl 2-cyanoacrylate can cause severe tissue reaction and neurological deficits in certain applications, emphasizing the need for caution in its use (Diaz et al., 1978).

Safety and Hazards

Ethyl 2-cyanoisonicotinate is classified as a hazardous substance. It has a GHS07 signal word, indicating that it is harmful if swallowed (H302). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl 2-cyanoisonicotinate is a chemical compound with the molecular formula C9H8N2O2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It is suggested to have high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm these predictions.

Eigenschaften

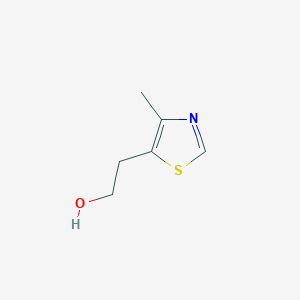

IUPAC Name |

ethyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIKYLAZZZSYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540098 | |

| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyanoisonicotinate | |

CAS RN |

58481-14-4 | |

| Record name | Ethyl 2-cyano-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)